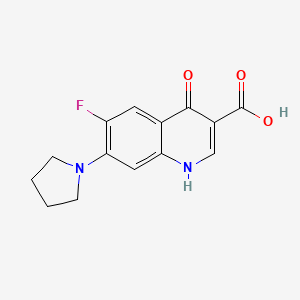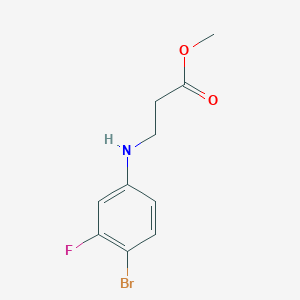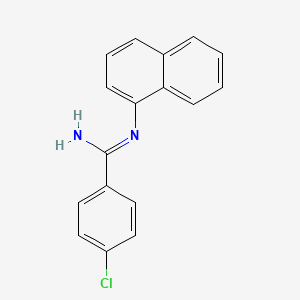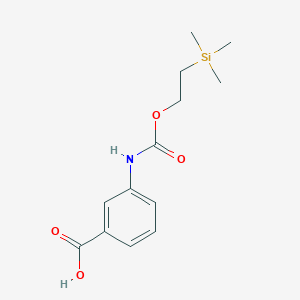
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dihydroquinoline ring system attached to a nitrophenyl group through a methanimine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups replacing the nitro group.
科学研究应用
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the nitrophenyl and methanimine groups.
4-Nitroquinoline: A derivative with a nitro group attached to the quinoline ring.
3,4-Dihydroquinoline: A precursor compound used in the synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine.
Uniqueness
(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is unique due to the presence of both the dihydroquinoline ring and the nitrophenyl group, which confer distinct chemical and biological properties. The methanimine linkage also adds to its uniqueness, allowing for specific interactions with molecular targets that may not be possible with other quinoline derivatives.
属性
CAS 编号 |
6637-34-9 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2 |
InChI 键 |
CPVBMAQDJHLBAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)




![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)






![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)
